
1,3-Diphenyl-5-methylthio-1H-pyrazole
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Overview
Description
1,3-Diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction typically yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-methylthio-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
1,3-Diphenyl-5-methylthio-1H-pyrazole exhibits significant pharmacological properties, making it a valuable scaffold in drug development.
Key Biological Activities:
- Antimicrobial Activity: Several studies have demonstrated the compound's effectiveness against various pathogens. For instance, derivatives of pyrazole have shown potent activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
- Anti-inflammatory Properties: The compound has been tested for anti-inflammatory effects using models such as carrageenan-induced paw edema. Certain derivatives exhibited inhibition rates comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Potential: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from this compound have shown promise in targeting specific cancer pathways .
Agricultural Chemistry
In agricultural science, this compound serves as an important intermediate for synthesizing agrochemicals.
Applications in Agrochemicals:
- Fungicides and Herbicides: The compound is utilized in the synthesis of fungicides and herbicides that enhance crop protection and yield. Its efficacy against plant pathogens has been documented in various studies .
- Growth Regulators: Research has indicated that pyrazole derivatives can act as plant growth regulators, promoting healthy plant development under stress conditions .
Material Science
The structural properties of this compound lend themselves to applications in material science.
Use in Advanced Materials:
- Polymers and Coatings: The compound is explored for its potential in developing durable polymers and coatings that exhibit resistance to environmental degradation. Its unique chemical structure allows for enhanced performance characteristics in these materials .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Pharmaceuticals | Antimicrobial, anti-inflammatory, anticancer | Effective against multiple pathogens |
Agricultural Chemistry | Synthesis of fungicides/herbicides | Improved crop yields and pathogen resistance |
Material Science | Development of advanced polymers and coatings | Enhanced durability and environmental resistance |
Case Studies
-
Antimicrobial Activity Study:
A study conducted on a series of pyrazole derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi. The most active compound showed an MIC value of 12.5 mg/mL against Staphylococcus aureus and Candida albicans . -
Anti-inflammatory Efficacy:
In a carrageenan-induced paw edema model, certain derivatives of this compound exhibited up to 84% inhibition compared to standard treatments like indomethacin, highlighting its potential as an anti-inflammatory agent . -
Agrochemical Development:
Research into the synthesis of new herbicides based on pyrazole structures showed promising results in controlling weed growth while minimizing damage to crops, showcasing its utility in sustainable agriculture .
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in its antiviral activity, the compound inhibits viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
1,3-Diphenyl-5-methylthio-1H-pyrazole can be compared with other similar compounds, such as:
1,3,5-Trisubstituted Pyrazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
3,5-Diphenyl-1H-pyrazole: This compound lacks the methylthio group, resulting in different chemical and biological properties.
Biological Activity
1,3-Diphenyl-5-methylthio-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylthio groups. The molecular formula is C16H15N2S, and its synthesis typically involves the reaction of hydrazine derivatives with appropriate aryl compounds.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. It has been evaluated using various assays, including the DPPH radical scavenging method, which measures the ability of compounds to neutralize free radicals. In one study, the compound showed a notable reduction in DPPH radical activity, suggesting its potential as an antioxidant agent.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency, revealing promising results that suggest further exploration in antimicrobial drug development .
Anticancer Potential
This compound has been investigated for its anticancer properties. Recent research highlights its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was found to enhance caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells .
Case Studies
A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |
HepG2 | 15.0 | Cell cycle arrest |
A549 (lung cancer) | 12.5 | Microtubule destabilization |
These results indicate that this compound could be a valuable candidate for developing new anticancer therapies.
Properties
CAS No. |
66040-87-7 |
---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-methylsulfanyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LXLHBNBFXRIZAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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